![molecular formula C5H6O3 B3049897 3-Hydroxy-4-methylfuran-2(5H)-one CAS No. 22438-62-6](/img/structure/B3049897.png)
3-Hydroxy-4-methylfuran-2(5H)-one
Overview
Description
3-Hydroxy-4-methylfuran-2(5H)-one is an important flavor compound with a sweet, maple, caramel odor . It is also known as 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone .
Synthesis Analysis
The compound was synthesized starting from diethyl oxalate through the Grignard reaction and condensation . The effects of bases on the condensation of the intermediate, ethyl 2-oxobutanoate, with propanal were investigated .Molecular Structure Analysis
The molecule consists of 4 Hydrogen atoms, 5 Carbon atoms, and 3 Oxygen atoms . The molecular weight of 3-Hydroxy-4-methylfuran-2(5H)-one is calculated to be 142.15 .Chemical Reactions Analysis
The self-condensation predominated when a weaker base, such as K2CO3, was used, while the yield of the desired product increased with the increasing basicity of the bases used . The self-condensation could be suppressed completely in the presence of a stronger base, LDA or t-BuOK, and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone was produced in about 90% separated yield in the presence of 3 eq of t-BuOK .Physical And Chemical Properties Analysis
The compound has a melting point of 28-35°C, a boiling point of 83-86°C, and a refractive index (n20D) of 1.4900 . It is stored in a freezer at -20°C .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Hydroxy-4-methylfuran-2(5H)-one has been synthesized via a sequential halolactonization-hydroxylation reaction, a process that involves iodine or copper halides. The synthesis and structural analysis have been explored, with insights into the reaction mechanism and product structure through X-ray single-crystal diffraction studies (Ma, Wu, & Shi, 2004).
Flavoring Applications in Animal Feed
- This compound, along with related furanones, has been approved as a flavoring agent in animal feed. It is deemed safe for use in specific concentrations, and no further demonstration of efficacy is necessary due to its established role as a flavoring agent in food (Hogstrand, 2014).
Enantioselective Synthesis
- The enantioselective synthesis involving 3-Hydroxy-4-methylfuran-2(5H)-one has been explored, particularly in reactions like the Friedel-Crafts alkylation of indoles. This area of research highlights its potential as a renewable resource and a building block in organic synthesis, contributing to the creation of chiral compounds with high yield and enantioselectivity (Riguet, 2011).
Atmospheric Chemistry and Environmental Impact
- The atmospheric degradation and environmental impact of alkyl derivatives of furan, including 3-Hydroxy-4-methylfuran-2(5H)-one, have been studied. These studies focus on the reaction products and mechanisms when exposed to atmospheric oxidants, contributing to the understanding of their environmental fate and potential impact (Villanueva et al., 2009).
Organopolymerization and Chemical Synthesis
- Research into the organopolymerization of multifunctional γ-butyrolactone-based monomers, including 3-Hydroxy-4-methylfuran-2(5H)-one, reveals its role in creating complex polymer structures. This area of study opens possibilities for its application in the synthesis of polymers and peptidomimetics (Tang & Chen, 2017).
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-3-methyl-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOVRUZZHZUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510176 | |
Record name | 3-Hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methylfuran-2(5H)-one | |
CAS RN |
22438-62-6 | |
Record name | 3-Hydroxy-4-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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